molecular formula C19H19F3N4O3S B2536647 6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251704-90-1

6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

货号: B2536647
CAS 编号: 1251704-90-1
分子量: 440.44
InChI 键: ICWPLMWBJOHELB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused triazolo-pyridine core. Its structure includes a piperidine sulfonyl group at position 6 and a 3-(trifluoromethyl)benzyl substituent at position 2 (Figure 1).

属性

IUPAC Name

6-piperidin-1-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c20-19(21,22)15-6-4-5-14(11-15)12-26-18(27)25-13-16(7-8-17(25)23-26)30(28,29)24-9-2-1-3-10-24/h4-8,11,13H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWPLMWBJOHELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridinone Core: The triazolopyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Introduction of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethyl phenyl halide and a suitable nucleophile.

    Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be attached through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

化学反应分析

Types of Reactions

6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

相似化合物的比较

Key Observations :

  • The azepane sulfonyl analog introduces a seven-membered ring, which may alter binding pocket interactions due to increased conformational flexibility.

Substituent Variations at Position 2

The benzyl group at position 2 modulates steric and electronic interactions.

Compound ID/Name Position 2 Substituent Key Notes
Target Compound 3-(Trifluoromethyl)benzyl High electron-withdrawing effect; enhanced metabolic stability
2-(3,5-Difluorobenzyl) analog 3,5-Difluorobenzyl Reduced steric bulk; increased polarity
Compound 48 4-(2-Trifluoromethylphenyl)piperidine Extended aliphatic chain; altered pharmacokinetics
6-(Azepane-1-sulfonyl) analog 3-Fluorobenzyl Moderate lipophilicity; potential for improved solubility

Key Observations :

  • The 3-(trifluoromethyl)benzyl group in the target compound enhances metabolic resistance compared to fluorinated benzyl analogs (e.g., 3,5-difluoro in ) due to the strong electron-withdrawing nature of CF₃ .
  • Substitution with piperidine (Compound 48) introduces a basic nitrogen, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Structural Comparisons with Non-Triazolopyridine Analogs

and highlight compounds with distinct fused ring systems:

  • 6-({[3-(Trifluoromethyl)Benzyl]Sulfanyl}-[1,2,4]Triazolo[4,3-b]Pyridazin-3(2H)-One : Features a pyridazine core instead of pyridine, with a sulfanyl (S-) linker. This substitution reduces oxidation susceptibility compared to sulfonyl but may decrease hydrogen-bonding capacity.

Analytical Comparisons :

  • NMR : highlights that substituent-induced chemical shift changes (e.g., in regions A and B of triazolopyridines) can pinpoint structural modifications . For instance, the CF₃ group in the target compound would deshield nearby protons, distinguishable from fluorobenzyl analogs.
  • MS/HPLC : Compounds 41–43 and 48 were characterized with >95% purity via HPLC, suggesting rigorous quality control for triazolopyridine derivatives .

生物活性

The compound 6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one , with CAS number 1251680-89-3 , is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19F3N4O3SC_{19}H_{19}F_3N_4O_3S, with a molecular weight of 440.4 g/mol . The structure features a piperidine ring and a triazolo-pyridine core, which are significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including compounds with piperidine structures, exhibit notable antimicrobial properties. The incorporation of the piperidine moiety has been linked to enhanced antibacterial activity. For instance, compounds similar to the target compound have shown effective inhibition against various bacterial strains, with IC50 values demonstrating significant potency compared to standard antibiotics .

2. Enzyme Inhibition

The compound is also evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that certain derivatives exhibit promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The urease inhibition is particularly relevant in treating conditions associated with urinary tract infections .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through in vitro studies. Compounds with similar structural features have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Such activities suggest potential applications in managing inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on synthesized analogs of the compound reported IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains. These values indicate that the compound's derivatives possess substantial antibacterial activity compared to thiourea (IC50 = 21.25 µM), establishing a benchmark for future drug development .

Case Study 2: Enzyme Inhibition Studies

In enzyme inhibition assays, derivatives of the compound were tested against AChE and urease. One derivative showed an IC50 value of 0.011 µM against COX-II protein, highlighting its potential as a selective anti-inflammatory agent . This selectivity can minimize side effects commonly associated with non-selective COX inhibitors.

The biological activity of this compound can be attributed to:

  • Interaction with Enzymatic Targets: The sulfonamide group enhances binding affinity to target enzymes.
  • Structural Modifications: The trifluoromethyl group may increase lipophilicity and improve membrane permeability.

常见问题

Basic: What are the critical steps in synthesizing 6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?

Methodological Answer:
The synthesis involves:

Alkylation : Reacting a pyridine precursor with 3-(trifluoromethyl)benzyl bromide to introduce the benzyl group. Reaction conditions (e.g., solvent, temperature) are optimized to minimize by-products .

Sulfonylation : Introducing the piperidine-1-sulfonyl group via sulfonylation reagents (e.g., sulfonyl chlorides) under inert atmospheres to prevent hydrolysis .

Cyclization : Forming the triazolo-pyridine core using hydrazine derivatives under controlled pH and temperature .

Purification : Chromatography or recrystallization ensures ≥95% purity. Analytical techniques like HPLC and mass spectrometry validate each step .

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:
Structural confirmation employs:

  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent integration (e.g., trifluoromethyl protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 467.12) .

Basic: What preliminary biological activities have been reported?

Methodological Answer:

  • In vitro cytotoxicity : IC50_{50} values ≤10 µM against HeLa and MCF-7 cancer cells via apoptosis induction (caspase-3/7 activation) .
  • Enzyme inhibition : Potent inhibition of kinases (e.g., EGFR with KiK_i = 12 nM) via sulfonyl group interactions in the ATP-binding pocket .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Control experiments : Verify assay conditions (e.g., cell line authenticity, serum concentration) to eliminate variability .

Structural analogs : Compare substituent effects (e.g., replacing trifluoromethyl with methyl to assess steric/electronic contributions) .

Dose-response curves : Re-evaluate IC50_{50} values under standardized protocols (e.g., 72-hour incubation vs. 48-hour) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyls) via sulfonamide or piperidine ring modifications .
  • Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
  • Plasma protein binding : Use SPR assays to measure binding affinity and adjust lipophilicity (logP <3) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core modifications : Vary triazolo-pyridine substituents (e.g., pyridazine vs. pyrimidine cores) to assess binding affinity .

Functional group swaps : Replace piperidine with thiomorpholine to study sulfonyl group flexibility .

Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Advanced: How to address stability issues during storage?

Methodological Answer:

  • pH stability : Store in buffered solutions (pH 6–7) to prevent sulfonamide hydrolysis observed under basic conditions (pH >9) .
  • Light sensitivity : Use amber vials to avoid photodegradation of the trifluoromethyl group .
  • Thermal stability : Lyophilize and store at -20°C; DSC/TGA analysis confirms decomposition temperatures (>150°C) .

Advanced: What methods validate target engagement in mechanistic studies?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-compound treatment .
  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., EGFR) and assess activity loss .
  • Biolayer interferometry : Quantify real-time binding kinetics (e.g., konk_{on}/koffk_{off}) with purified enzymes .

Advanced: How to troubleshoot low yields in the sulfonylation step?

Methodological Answer:

Reagent purity : Use freshly distilled sulfonyl chlorides to avoid side reactions .

Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to enhance reactivity .

Solvent selection : Replace THF with DMF to improve sulfonyl chloride solubility .

Advanced: How to reconcile in vitro vs. in vivo efficacy discrepancies?

Methodological Answer:

ADME profiling : Measure bioavailability (%F) and tissue distribution via LC-MS/MS in rodent models .

Metabolite identification : Use hepatocyte incubations to detect inactive/active metabolites .

Dosing regimen : Adjust from single-dose to chronic administration to account for target saturation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。